3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15863632
InChI: InChI=1S/C10H13BrN2O3S/c11-8-6-12-7-9(10(8)14)17(15,16)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,12,14)
SMILES:
Molecular Formula: C10H13BrN2O3S
Molecular Weight: 321.19 g/mol

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol

CAS No.:

Cat. No.: VC15863632

Molecular Formula: C10H13BrN2O3S

Molecular Weight: 321.19 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol -

Specification

Molecular Formula C10H13BrN2O3S
Molecular Weight 321.19 g/mol
IUPAC Name 3-bromo-5-piperidin-1-ylsulfonyl-1H-pyridin-4-one
Standard InChI InChI=1S/C10H13BrN2O3S/c11-8-6-12-7-9(10(8)14)17(15,16)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,12,14)
Standard InChI Key PWDUHSGFRFECQW-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Br

Introduction

Molecular Properties and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₀H₁₃BrN₂O₃S, with a molecular weight of 321.19 g/mol. Its structure includes:

  • Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.

  • Bromine atom: Electronegative substituent at position 3, enhancing reactivity.

  • Sulfonyl-piperidine group: A sulfonyl bridge connecting a piperidine ring to position 5 of the pyridine.

  • Hydroxyl group: Positioned at position 4, introducing hydrogen-bonding capability.

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC₁₀H₁₃BrN₂O₃S
Molecular Weight321.19 g/mol
SMILESC1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Br
InChI KeyPWDUHSGFRFECQW-UHFFFAOYSA-N
PubChem CID102538889

Synthesis and Preparation Methods

The synthesis of 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridin-4-ol likely involves multi-step strategies, inferred from analogous compounds:

Proposed Synthetic Pathway

  • Core Pyridine Formation:

    • Start with 4-hydroxypyridine derivatives, which can be brominated at position 3 using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid .

  • Sulfonylation:

    • Introduce the sulfonyl-piperidine group via reaction with piperidine sulfonyl chloride under basic conditions (e.g., triethylamine) .

  • Functionalization:

    • Ensure the hydroxyl group at position 4 remains intact during bromination and sulfonylation steps, possibly requiring protective strategies (e.g., silyl ethers) .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
BrominationNBS, AIBN, 0–50°C~60–80%
SulfonylationPiperidine sulfonyl chloride, TEA~70–85%
Deprotection (if needed)TBAF, THF~90%

*Yields estimated based on analogous reactions .

Challenges in Synthesis

  • Regioselectivity: Competing bromination at positions 2 or 5 of the pyridine ring may occur, necessitating directing groups or controlled reaction conditions .

  • Sulfonyl Group Stability: The sulfonyl-piperidine moiety may undergo hydrolysis under acidic or strongly basic conditions, requiring anhydrous environments .

Chemical Reactivity and Functionalization

Key Reaction Types

The compound’s reactivity is governed by its substituents:

PositionFunctional GroupReactivity
3BromineNucleophilic substitution (e.g., Suzuki coupling)
4HydroxylEsterification, etherification, oxidation
5Sulfonyl-piperidineLimited reactivity; stabilizes electron-deficient pyridine

Bromine Substitution

The bromine atom at position 3 can undergo cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: Forms biaryl derivatives using arylboronic acids .

  • Buchwald-Hartwig Amination: Introduces aryl or alkyl amines .

Hydroxyl Group Modifications

The hydroxyl group at position 4 can be:

  • Esterified: Using acetyl chloride or benzoyl chloride.

  • Oxidized: To a ketone (e.g., with Jones reagent), though this may destabilize the pyridine ring .

Stability and Degradation

  • Photolytic Degradation: Bromine can undergo dehalogenation under UV light; storage in amber vials is recommended .

  • Oxidation: The sulfonyl group is stable, but the hydroxyl group may oxidize to a ketone under strong oxidizing conditions .

Research Gaps and Future Directions

Unexplored Properties

  • Solubility: Data on aqueous or organic solubility are lacking.

  • Biological Activity: No reported studies on cytotoxicity, enzyme inhibition, or receptor binding.

Prioritized Research Areas

  • In Vitro Binding Assays: Assess interactions with kinases or GPCRs.

  • SAR Studies: Compare activity with non-hydroxylated analogs.

  • Green Synthesis: Develop catalytic methods to reduce waste and costs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator